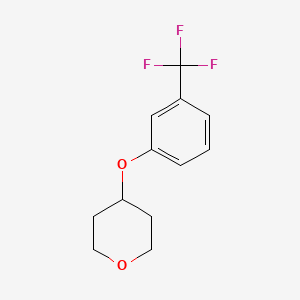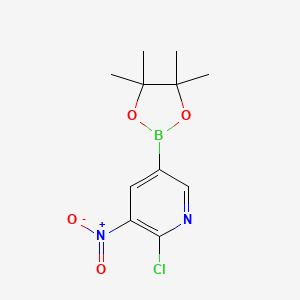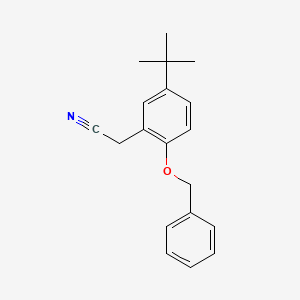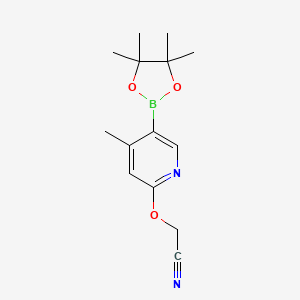
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
描述
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methyl, and nitro groups
准备方法
The synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene typically involves multiple steps, each introducing a specific substituent to the benzene ring. The general synthetic route includes:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Introduction of the fluorine atom using a fluorinating agent like fluorine gas (F2) or a fluorinating reagent.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
These steps are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring .
化学反应分析
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where an electrophile replaces one of the substituents on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperatures to drive the reactions to completion .
科学研究应用
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Its unique substitution pattern makes it a valuable building block in the synthesis of various compounds with potential therapeutic and industrial applications .
作用机制
The mechanism of action of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its substituents with reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the bromine and fluorine atoms direct incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .
相似化合物的比较
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene: Similar structure but different substitution pattern.
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the methyl group.
2-Bromo-1-fluoro-4-nitrobenzene: Different positions of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
属性
IUPAC Name |
1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRJIYOSLKVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729372 | |
| Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-35-6 | |
| Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B566969.png)







![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)





